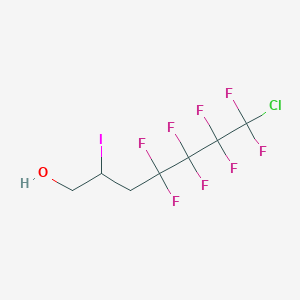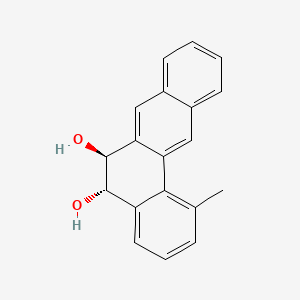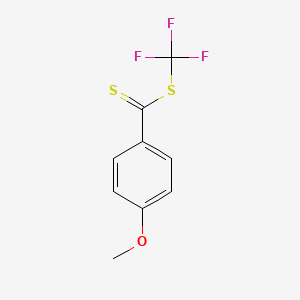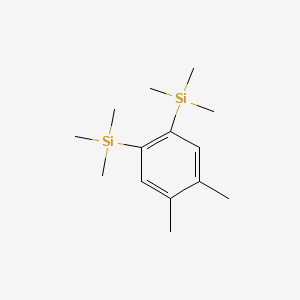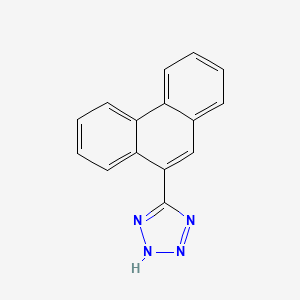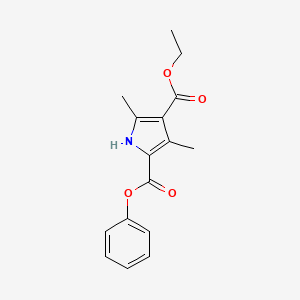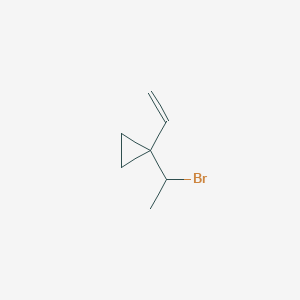
1-(1-Bromoethyl)-1-ethenylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-1-ethenylcyclopropane is an organic compound characterized by a cyclopropane ring substituted with a bromoethyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromoethyl)-1-ethenylcyclopropane typically involves the reaction of cyclopropane derivatives with appropriate reagents. One common method is the bromination of 1-ethenylcyclopropane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction conditions often include solvents like carbon tetrachloride or chloroform and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromoethyl)-1-ethenylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopropane derivatives.
Addition Reactions: The ethenyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihaloalkanes.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents such as water or alcohols.
Addition Reactions: Hydrogen halides (HCl, HBr) or halogens (Cl2, Br2) in non-polar solvents like dichloromethane.
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Major Products Formed
Substitution Reactions: Substituted cyclopropane derivatives with various functional groups.
Addition Reactions: Dihaloalkanes with halogen atoms added to the ethenyl group.
Oxidation Reactions: Cyclopropane carboxylic acids or ketones.
Scientific Research Applications
1-(1-Bromoethyl)-1-ethenylcyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromoethyl)-1-ethenylcyclopropane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethenyl group participates in addition reactions. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to chemical transformations.
Comparison with Similar Compounds
1-(1-Bromoethyl)-1-ethenylcyclopropane can be compared with other similar compounds, such as:
1-Bromoethylcyclopropane: Lacks the ethenyl group, resulting in different reactivity and applications.
1-Ethenylcyclopropane:
1-(1-Chloroethyl)-1-ethenylcyclopropane: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and properties.
The uniqueness of this compound lies in its combination of a strained cyclopropane ring with both bromoethyl and ethenyl substituents, providing a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
105961-61-3 |
|---|---|
Molecular Formula |
C7H11Br |
Molecular Weight |
175.07 g/mol |
IUPAC Name |
1-(1-bromoethyl)-1-ethenylcyclopropane |
InChI |
InChI=1S/C7H11Br/c1-3-7(4-5-7)6(2)8/h3,6H,1,4-5H2,2H3 |
InChI Key |
BJLVYIIHKHACRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CC1)C=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]dibenzene](/img/structure/B14337459.png)


![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
![Methanone, phenyl(3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl)-](/img/structure/B14337488.png)

